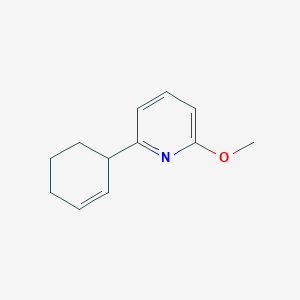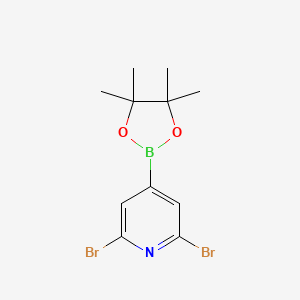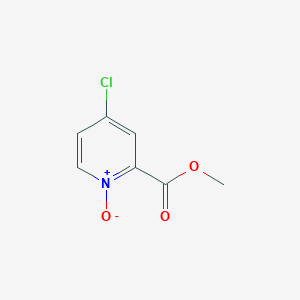
2-(2-Cyclohexenyl)-6-methoxypyridine
Übersicht
Beschreibung
Cyclohexenyl compounds are a class of organic compounds that contain a cyclohexene ring, which is a six-membered ring with one double bond . The “2-(2-Cyclohexenyl)-6-methoxypyridine” would likely contain a pyridine ring attached to the cyclohexene ring at the 2-position, with a methoxy group (-OCH3) attached to the pyridine ring at the 6-position.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Cyclohexenyl)-6-methoxypyridine” would depend on its specific chemical structure. For example, cyclohexenol, a related compound, has a molecular formula of C6H10O and an average mass of 98.143 Da .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Characterization
2-(2-Cyclohexenyl)-6-methoxypyridine and its derivatives have been synthesized and characterized in various studies. For instance, Al‐Refai et al. (2019) synthesized a series of 2-methoxypyridine-3-carbonitrile derivatives with aryl substituents. These compounds were characterized using different spectroscopic methods and tested for in vitro cytotoxicity against cancer cell lines, showing promising antiproliferative effects (Al‐Refai et al., 2019).
2. Ligand Synthesis in Complex Chemistry
2-(2-Cyclohexenyl)-6-methoxypyridine is also used in the synthesis of complex chemical structures. Arena et al. (1992) demonstrated its use in creating binuclear complexes, which are crucial in the study of molecular structures and interactions (Arena et al., 1992).
3. Application in Solar Cells
In the field of renewable energy, 2-(2-Cyclohexenyl)-6-methoxypyridine derivatives have been explored for their potential in dye-sensitized solar cells. Wadman et al. (2010) prepared cyclometalated ruthenium complexes using derivatives of 2-(2-Cyclohexenyl)-6-methoxypyridine, investigating their viability for use in solar cells (Wadman et al., 2010).
4. Medicinal Chemistry and Drug Synthesis
In medicinal chemistry, 2-(2-Cyclohexenyl)-6-methoxypyridine is a key component in synthesizing various pharmaceutical compounds. For instance, Gros et al. (2003) explored its lithiation pathway, which is essential for understanding its reactions in drug synthesis (Gros et al., 2003).
5. Exploration in Organic Chemistry
The compound's unique structure makes it a subject of exploration in organic chemistry. Bisai and Sarpong (2010) used a methoxypyridine derivative in the synthesis of the Lycopodium alkaloid lycoposerramine R, highlighting the versatility of this compound in organic synthesis (Bisai & Sarpong, 2010).
Safety And Hazards
Zukünftige Richtungen
The future directions for research on “2-(2-Cyclohexenyl)-6-methoxypyridine” would depend on various factors, including its potential applications and the current state of research in this area. For example, research on cyclohexenyl compounds could potentially focus on developing new synthesis methods or exploring new applications .
Eigenschaften
IUPAC Name |
2-cyclohex-2-en-1-yl-6-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-14-12-9-5-8-11(13-12)10-6-3-2-4-7-10/h3,5-6,8-10H,2,4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLCQYQWQBBVGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C2CCCC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Cyclohexenyl)-6-methoxypyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 2-[4-benzyl-2-(propan-2-yl)piperazin-1-yl]-5-nitrobenzoate](/img/structure/B1391793.png)
![Ethyl 4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1391796.png)

![ethyl 4-{[(4-chlorophenyl)methyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1391800.png)




![1-benzyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1391806.png)
![tert-butyl 4-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperazine-1-carboxylate](/img/structure/B1391807.png)

